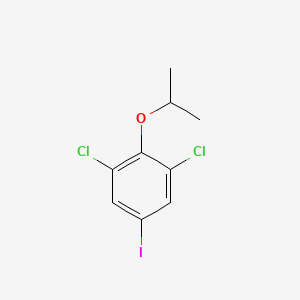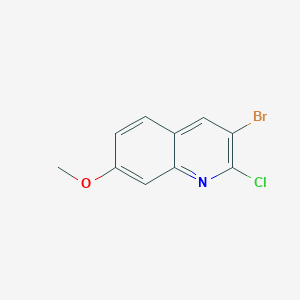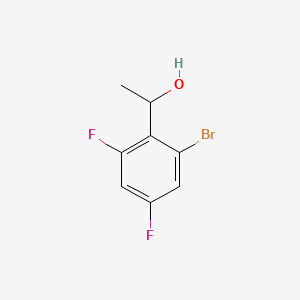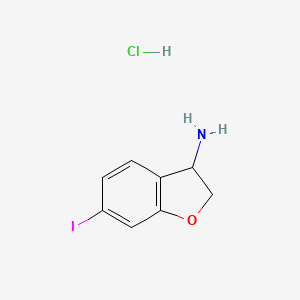
1,3-Dichloro-5-iodo-2-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H9Cl2IO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and an isopropoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-iodo-2-isopropoxybenzene can be synthesized through a multi-step process involving the following key steps:
-
Halogenation: : The introduction of chlorine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3). Iodination can be carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3).
-
Isopropoxylation: : The introduction of the isopropoxy group can be achieved through a nucleophilic substitution reaction. This can be done by reacting the halogenated benzene derivative with isopropyl alcohol (C3H8O) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and isopropoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium iodide (KI).
-
Oxidation Reactions: : The isopropoxy group can be oxidized to form corresponding carbonyl compounds. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for this purpose.
-
Reduction Reactions: : The compound can undergo reduction reactions to remove halogen atoms or reduce the isopropoxy group. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium iodide (KI), and other nucleophiles.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Dehalogenated benzene derivatives and alcohols.
Applications De Recherche Scientifique
1,3-Dichloro-5-iodo-2-isopropoxybenzene has several scientific research applications, including:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and oxidation reactions on a benzene ring.
-
Biology: : The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its halogenated structure is of interest in the design of enzyme inhibitors and receptor ligands.
-
Medicine: : Research into the compound’s potential therapeutic applications includes its use as a precursor for drug development. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-iodo-2-isopropoxybenzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the isopropoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-iodobenzene: Lacks the isopropoxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
1,3-Dichloro-5-iodobenzene: Similar structure but without the isopropoxy group, affecting its solubility and reactivity.
1,3-Dichloro-2-isopropoxybenzene: Lacks the iodine atom, which may reduce its ability to participate in halogen bonding.
Uniqueness
1,3-Dichloro-5-iodo-2-isopropoxybenzene is unique due to the presence of both halogen atoms and the isopropoxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H9Cl2IO |
|---|---|
Poids moléculaire |
330.97 g/mol |
Nom IUPAC |
1,3-dichloro-5-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9Cl2IO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 |
Clé InChI |
KZCWOVOPAUNILA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13904591.png)


![4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid](/img/structure/B13904611.png)
![5-(chloromethyl)-4-(2-phenylethoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904630.png)

![tert-butyl N-[(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B13904646.png)



![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16Z,18R,19S,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904662.png)
![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)
![N-(2-Methylphenyl)-2-[(4-methylphenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B13904677.png)
